W-7 isomer hydrochloride

Calmodulin Phosphodiesterase Enzymatic Assay

Choose W-7 isomer hydrochloride (W-9) for its pharmacologically distinct, intermediate potency, essential for bridging affinity gaps in structure-activity relationship (SAR) studies. Its graded Ca²⁺/calmodulin-dependent phosphodiesterase inhibition (IC₅₀ 72 µM) enables precise signal tuning, minimizing confounding off-target effects. Unlike generic analogs, this specific isomer is vital for experimental consistency and accurate mechanistic deconvolution in complex biological models. Secure your supply of this critical research tool.

Molecular Formula C16H22Cl2N2O2S
Molecular Weight 377.3 g/mol
CAS No. 69762-85-2
Cat. No. B043373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-7 isomer hydrochloride
CAS69762-85-2
SynonymsN-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide hydrochloride
Molecular FormulaC16H22Cl2N2O2S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl
InChIInChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H
InChIKeyFGWDLQXTCSKXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





W-7 Isomer Hydrochloride (CAS 69762-85-2) for Calmodulin Research


W-7 isomer hydrochloride (CAS 69762-85-2) is a cell-permeable, naphthalenesulfonamide derivative that acts as a calmodulin (CaM) antagonist [1]. It is an isomer of W-7 hydrochloride (CAS 61714-27-0) and is also referred to as W-9 hydrochloride . The compound inhibits Ca²⁺/calmodulin-dependent phosphodiesterase (PDE) and myosin light chain kinase (MLCK), making it a key tool for studying CaM-mediated signaling pathways . Its primary utility lies in experimental models where the functional role of calmodulin needs to be selectively probed, distinct from its close analog W-7 and other in-class alternatives.

Why W-7 Isomer Hydrochloride Cannot Be Substituted with In-Class Calmodulin Antagonists


Generic substitution with other calmodulin antagonists, such as the widely used W-7 or its dechlorinated analog W-5, is scientifically invalid due to significant differences in target potency and selectivity . W-7 isomer hydrochloride (W-9) demonstrates a distinct pharmacological profile compared to W-7, particularly in its lower potency for inhibiting calmodulin-dependent PDE . Furthermore, using a less potent analog like W-5 as a negative control underscores the critical need for a compound with a defined, intermediate affinity for calmodulin [1]. These quantitative differences in enzymatic inhibition and functional activity necessitate the procurement of the specific isomer for experimental consistency and to enable accurate interpretation of calmodulin's role in complex biological systems.

Quantitative Evidence for Selecting W-7 Isomer Hydrochloride (W-9)


Differential Potency in Inhibiting Calmodulin-Activated PDE Compared to W-7

W-7 isomer hydrochloride (W-9) inhibits calmodulin-activated phosphodiesterase (PDE) activity with an IC50 of 72 µM . This is approximately 2.6-fold less potent than its structural isomer, W-7 hydrochloride, which inhibits the same enzyme with an IC50 of 28 µM . This data establishes a clear and quantifiable difference in biochemical activity between the two isomers.

Calmodulin Phosphodiesterase Enzymatic Assay

Comparative Affinity for Calmodulin: W-9 vs. W-5 Negative Control

W-7 isomer hydrochloride (W-9) exhibits an IC50 of 16 µM in a radioligand binding assay, directly quantifying its affinity for calmodulin . In contrast, the dechlorinated analog W-5 (N-(6-aminohexyl)-1-naphthalenesulfonamide) has a much lower affinity, with approximately a 6-fold higher concentration needed to achieve 50% inhibition of cell proliferation compared to its chlorinated counterpart . This positions W-9 as an intermediate-affinity tool between the higher-affinity W-7 and the low-affinity W-5.

Calmodulin Binding Affinity Radioligand Binding

Differential Selectivity Profile Against Voltage-Gated Ion Channels Compared to J8

While W-7 isomer hydrochloride (W-9) is primarily a calmodulin antagonist, the W-7 scaffold is known to inhibit voltage-gated potassium (Kv) currents, an effect possibly independent of calmodulin [1]. The more potent analog J8 (5-iodo-1-C8) inhibits Kv channels with IC50 values of 4 µM (transient) and 11 µM (M-current) [2]. W-9's lower potency on calmodulin-dependent enzymes (IC50 = 72 µM for PDE) suggests a differential selectivity profile compared to J8, making it a more 'calmodulin-focused' tool when off-target ion channel effects are a concern.

Ion Channels Electrophysiology NG108-15 Cells

Optimal Research Applications for W-7 Isomer Hydrochloride (CAS 69762-85-2)


Calmodulin-Dependent Phosphodiesterase (PDE) Studies

W-7 isomer hydrochloride is ideally suited for in vitro enzymatic assays where a moderate level of calmodulin inhibition is required. Its IC50 of 72 µM against CaM-activated PDE provides a less potent alternative to W-7 (IC50 28 µM), enabling a more graded and nuanced inhibition of the calmodulin/PDE signaling axis .

Structure-Activity Relationship (SAR) Studies of Naphthalenesulfonamides

This compound is essential for SAR studies. It serves as a critical intermediate potency ligand between the high-affinity W-7 and the low-affinity W-5 . Its binding affinity (IC50 16 µM) and enzymatic inhibition profile allow researchers to map the structural determinants of calmodulin antagonism and correlate them with functional activity.

Differentiation from Kv Channel-Mediated Effects

In cellular models where a clear distinction between calmodulin-dependent and voltage-gated potassium (Kv) channel-mediated effects is necessary, W-7 isomer hydrochloride is a more appropriate tool than highly potent analogs like J8 [1]. Its reduced potency on calmodulin (vs. W-7) and distinct profile from J8 help minimize confounding results from off-target ion channel modulation.

Comparative Control Experiments for Calmodulin Antagonism

Due to its well-defined, intermediate potency, W-7 isomer hydrochloride is an excellent choice for use in parallel with both W-7 (strong inhibition) and W-5 (weak inhibition) as part of a pharmacological 'tool kit' to validate the specific involvement of calmodulin in a cellular process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for W-7 isomer hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.